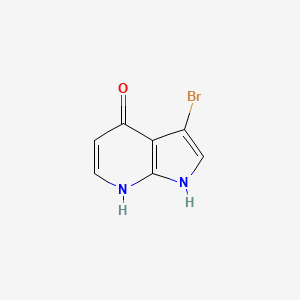

3-BROMO-4-HIDROXI-7-AZAINDOL

Descripción general

Descripción

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a derivative of 1H-pyrrolo[2,3-b]pyridine . This class of compounds has been found to have potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . Therefore, they represent an attractive strategy for cancer therapy .

Aplicaciones Científicas De Investigación

Síntesis de semiconductores orgánicos

“3-BROMO-4-HIDROXI-7-AZAINDOL” se puede utilizar como un bloque de construcción en la síntesis de semiconductores orgánicos, que son cruciales para el desarrollo de dispositivos electrónicos como células solares y transistores .

Modulación de los ritmos circadianos

Este compuesto tiene aplicaciones potenciales en la modulación de los ritmos circadianos al inhibir la cinasa CKL, que controla las cantidades de proteína relacionadas con el reloj circadiano .

Inhibición de la cinasa

El marco de azaindol, al que pertenece “this compound”, es significativo en el diseño de inhibidores de la cinasa debido a sus propiedades bioisostéricas con los sistemas de indol o purina .

Actividad antitumoral

Los derivados de “this compound” se han identificado como intermediarios en la síntesis de potentes agentes antitumorales, como inhibidores selectivos de BCL-2 .

Tratamiento de trastornos metabólicos

Los compuestos relacionados con “this compound” han demostrado eficacia en la reducción de los niveles de glucosa en sangre, lo que sugiere aplicaciones potenciales en el tratamiento de trastornos metabólicos como la diabetes y la hiperlipidemia .

6. Mejora de la actividad del receptor del factor de crecimiento de fibroblastos (FGFR) Este compuesto puede utilizarse para mejorar las actividades del FGFR, que son importantes en varios procesos biológicos, incluido el desarrollo embrionario, el crecimiento celular, la morfogénesis y la reparación tisular .

ChemicalBook - 4-Bromo-7-azaindole: propiedades, aplicaciones y seguridad Oxford Academic - 3,4-Dibromo-7-Azaindole Modulates Arabidopsis Circadian Clock MDPI - The Azaindole Framework in the Design of Kinase Inhibitors MDPI - An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine ChemicalBook - 1H-PYRROLO[2,3-B]PYRIDIN-5-OL RSC Publishing - Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]

Mecanismo De Acción

Target of Action

The primary target of the compound 3-Bromo-4-Hydroxy-7-Azaindole is the Casein Kinase 1 family (CK1). CK1 plays a crucial role in various biological processes, including cell division, circadian rhythm, and Wnt signaling .

Mode of Action

3-Bromo-4-Hydroxy-7-Azaindole interacts with its target, CK1, by inhibiting its activity. It achieves this by interacting with the ATP-binding pocket of CK1, thereby preventing the phosphorylation of certain proteins .

Biochemical Pathways

The inhibition of CK1 by 3-Bromo-4-Hydroxy-7-Azaindole affects the circadian rhythm pathway. Specifically, it leads to the accumulation of certain proteins, such as PRR5 and TOC1, which are usually targeted for degradation by CK1 .

Result of Action

The action of 3-Bromo-4-Hydroxy-7-Azaindole results in the modulation of the circadian rhythm. By inhibiting CK1 and causing the accumulation of certain proteins, it lengthens the circadian period .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-BROMO-4-HYDROXY-7-AZAINDOLE are intriguing. It has been found to interact with various enzymes and proteins, playing a role in biochemical reactions . For instance, it has been shown to inhibit Casein Kinase 1 family (CK1) that phosphorylates certain proteins for targeted degradation .

Cellular Effects

3-BROMO-4-HYDROXY-7-AZAINDOLE has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to lengthen the circadian period of Arabidopsis thaliana .

Molecular Mechanism

The molecular mechanism of action of 3-BROMO-4-HYDROXY-7-AZAINDOLE involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A docking study and molecular dynamics simulation suggested that it interacts with the ATP-binding pocket of human CK1 delta .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-BROMO-4-HYDROXY-7-AZAINDOLE change over time .

Dosage Effects in Animal Models

The effects of 3-BROMO-4-HYDROXY-7-AZAINDOLE vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

3-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-3-10-7-6(4)5(11)1-2-9-7/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTQPPBIADGQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

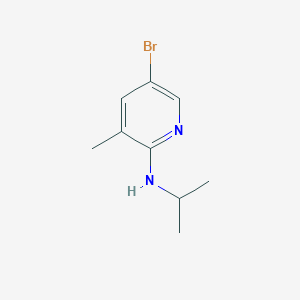

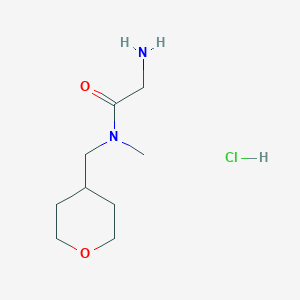

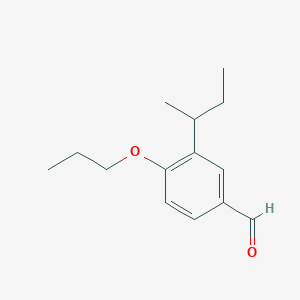

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[2,3-c]pyridin-4-amine](/img/structure/B1525238.png)

![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)

![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)

![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)

![6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525255.png)

![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)

![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)